Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate
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Overview
Description
Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate is a chemical compound with the molecular formula C₉H₁₁NaO₄S and a molecular weight of 238.24 g/mol . This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate typically involves the sulfonation of 4,5-dimethoxy-2-methylbenzene. The reaction is carried out under controlled conditions using sulfur trioxide or chlorosulfonic acid as sulfonating agents. The resulting sulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the sulfonation and neutralization steps .
Chemical Reactions Analysis
Types of Reactions: Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl compounds.
Biology: It is used in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate involves its ability to act as a sulfonating agent. It can transfer its sulfonate group to other molecules, thereby modifying their chemical properties. This sulfonation process is crucial in various biochemical and industrial applications .
Comparison with Similar Compounds
- Sodium 4,5-dimethoxy-2-nitrobenzene-1-sulfinate
- Sodium 4,5-dimethoxy-2-chlorobenzene-1-sulfinate
- Sodium 4,5-dimethoxy-2-bromobenzene-1-sulfinate
Uniqueness: Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. This makes it particularly useful in applications where precise sulfonation is required .
Biological Activity
Sodium 4,5-dimethoxy-2-methylbenzene-1-sulfinate, a sulfonate derivative, has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes available data on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonate group attached to a dimethoxy-substituted aromatic ring. Its structure can be represented as follows:
This structure contributes to its solubility and reactivity, making it a candidate for various biological applications.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. The mechanisms include:
- Inhibition of Cell Proliferation : Studies have shown that the compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. It has been reported to downregulate key proteins involved in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) .
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and the upregulation of pro-apoptotic factors while downregulating anti-apoptotic proteins .
- Impact on Signaling Pathways : It affects multiple signaling pathways, including those related to Akt and PARP cleavage, which are crucial for cell survival and apoptosis .
2. Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties against various bacterial strains:
- Mechanism of Action : The compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell lysis. It has been shown to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa .
- Efficacy Against Resistant Strains : Preliminary studies suggest that it may be effective against antibiotic-resistant strains, making it a potential candidate for development into new antimicrobial agents .
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study involving breast cancer cell lines (MDA-MB-468 and BT474), this compound was found to significantly reduce cell viability at concentrations as low as 10 µM. The treatment resulted in increased levels of cleaved PARP and activated caspases, indicating a strong apoptotic response.
Case Study: Antimicrobial Testing
A series of antimicrobial assays were conducted using this compound against common pathogens. The results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
Properties
Molecular Formula |
C9H11NaO4S |
---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
sodium;4,5-dimethoxy-2-methylbenzenesulfinate |
InChI |
InChI=1S/C9H12O4S.Na/c1-6-4-7(12-2)8(13-3)5-9(6)14(10)11;/h4-5H,1-3H3,(H,10,11);/q;+1/p-1 |
InChI Key |
ILSVQMFYUQVKNO-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)[O-])OC)OC.[Na+] |
Origin of Product |
United States |
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